molecular formula C19H27N3O3 B6932580 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide

Cat. No.: B6932580
M. Wt: 345.4 g/mol
InChI Key: AKFJFEDPPBMXTO-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure. It is known for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The compound features a piperidine ring, a methoxy group, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-21-11-8-14(9-12-21)19(24)20-15-6-7-17(25-2)16(13-15)22-10-4-3-5-18(22)23/h6-7,13-14H,3-5,8-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJFEDPPBMXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methoxy and carboxamide groups. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: This can be accomplished through amidation reactions using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antithrombotic activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
  • 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

Uniqueness

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-methylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological effects, making it a valuable compound for further research and development.

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